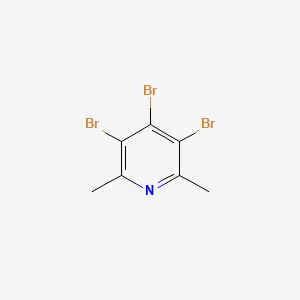

3,4,5-Tribromo-2,6-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromo-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUFRRICNUMXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Tribromo-2,6-dimethylpyridine, a halogenated pyridine derivative with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, provides a putative synthesis protocol, and extensively covers its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. Experimental procedures for the synthesis of its derivatives are presented, alongside a discussion of the potential biological significance of brominated pyridines. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a polysubstituted aromatic heterocyclic compound. Its structure, featuring a pyridine core with three bromine atoms and two methyl groups, makes it a versatile building block in the synthesis of complex organic molecules. The steric and electronic effects of the substituents significantly influence its reactivity, particularly in metal-catalyzed cross-coupling reactions. This guide will delve into the known characteristics and applications of this compound, providing a technical resource for its utilization in research and development.

Physicochemical and Spectroscopic Data

| Property | This compound | 3,5-Dibromo-2,6-dimethylpyridine | 3-Bromo-2,6-dimethylpyridine |

| CAS Number | 1379303-06-6 | 3430-34-0 | 3430-31-7 |

| Molecular Formula | C₇H₆Br₃N | C₇H₇Br₂N | C₇H₈BrN |

| Molecular Weight | 343.85 g/mol | 264.94 g/mol [1] | 186.05 g/mol [2] |

| Physical Form | Solid (predicted) | - | Colorless, clear liquid |

| Boiling Point | Not available | Not available | 56-58 °C |

| Density | Not available | Not available | 1.415 g/cm³ |

| Refractive Index | Not available | Not available | 1.547 |

Note: Some data for the title compound is not available in the searched literature and is therefore omitted.

Spectroscopic Data:

While specific spectra for this compound are not published, the following represents expected spectral characteristics based on its structure and data from related compounds.

-

¹H NMR: A single peak corresponding to the two equivalent methyl groups is expected.

-

¹³C NMR: Signals for the methyl carbons and the quaternary carbons of the pyridine ring are anticipated. The chemical shifts would be influenced by the heavy atom effect of the bromine substituents.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the methyl groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching are expected.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and procedures for the synthesis of related brominated pyridines. The likely precursor for this compound is 2,6-dimethylpyridine. The synthesis would involve the direct bromination of the 2,6-dimethylpyridine core.

Putative Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Materials: 2,6-dimethylpyridine, bromine, sulfuric acid (or oleum), sodium thiosulfate solution, sodium bicarbonate solution, appropriate organic solvent for extraction (e.g., dichloromethane), drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2,6-dimethylpyridine in concentrated sulfuric acid or oleum in a reaction flask equipped with a dropping funnel and a stirrer. Cool the mixture in an ice bath.

-

Slowly add bromine dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period or gently heat to ensure complete bromination.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Decolorize the solution by adding a small amount of sodium thiosulfate solution to remove any unreacted bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Reactivity and Applications

The primary documented application of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl compounds.

The three bromine atoms on the pyridine ring exhibit different reactivities, which can be exploited for selective functionalization. The bromine at the 4-position is generally the most reactive, followed by the bromines at the 3- and 5-positions. This regioselectivity is influenced by both electronic and steric factors.

Suzuki-Miyaura Cross-Coupling Experimental Workflow:

Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Reaction:

This protocol is adapted from the literature describing the reaction of this compound with ortho-substituted phenylboronic acids.

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., anhydrous potassium carbonate), solvent (e.g., anhydrous toluene or dioxane).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired aryl-substituted 2,6-dimethylpyridine derivative.

-

Formation of Atropisomers:

A noteworthy aspect of the Suzuki-Miyaura reaction with sterically hindered substrates like this compound and ortho-substituted arylboronic acids is the potential for the formation of atropisomers.[3] Atropisomers are stereoisomers arising from restricted rotation around a single bond. The steric hindrance between the methyl groups on the pyridine ring and the substituents on the aryl group can lead to a high rotational barrier, allowing for the isolation of stable, non-interconverting rotational isomers.

Biological and Pharmacological Context

There is currently no specific information available in the scientific literature regarding the biological activity or pharmacological properties of this compound. However, the broader class of brominated pyridines has been investigated for various biological activities.

Potential Areas of Interest for Drug Development:

-

Enzyme Inhibition: The pyridine scaffold is a common motif in many enzyme inhibitors. The introduction of bromine atoms can enhance binding affinity and modulate pharmacokinetic properties.

-

Antimicrobial and Antiviral Activity: Halogenated heterocyclic compounds have shown promise as antimicrobial and antiviral agents.

-

Neurological Activity: Some substituted pyridines interact with receptors and transporters in the central nervous system.

It is important to note that the toxicological profile of this compound has not been established. As with any halogenated organic compound, appropriate safety precautions should be taken during handling and disposal.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of complex polyaryl systems via Suzuki-Miyaura cross-coupling reactions. Its reactivity profile allows for the potential for regioselective functionalization, and its use with sterically demanding coupling partners can lead to the formation of interesting atropisomeric products. While its physicochemical and biological properties are not yet fully characterized, its utility as a building block in organic synthesis warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. Further research is needed to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine

CAS Number: 1379303-06-6

This technical guide provides a comprehensive overview of 3,4,5-Tribromo-2,6-dimethylpyridine, a halogenated pyridine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines known information with established methodologies for analogous pyridine derivatives to offer a thorough technical resource.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below. Given the scarcity of publicly available experimental spectra, representative data for closely related brominated pyridine compounds are included for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1379303-06-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆Br₃N | [1][4] |

| Molecular Weight | 343.84 g/mol | [1][4] |

| MDL Number | MFCD16620357 | [1][4] |

Table 2: Comparative Physicochemical Properties of Related Brominated Pyridines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-2,6-dimethylpyridine | 3430-31-7 | C₇H₈BrN | 186.05 |

| 3,5-Dibromo-2,6-dimethylpyridine | 3430-34-0 | C₇H₇Br₂N | 264.94[6] |

| 3,4,5-Tribromopyridine | 2457-48-9 | C₅H₂Br₃N | 315.79[7] |

Experimental Protocols

Synthesis of Polysubstituted Brominated Pyridines

The synthesis of polysubstituted pyridines can be achieved through various methods, often involving multi-component reactions or the modification of existing pyridine rings. The bromination of a pre-existing 2,6-dimethylpyridine (2,6-lutidine) scaffold is a plausible route to this compound.

General Protocol for Bromination of 2,6-Lutidine:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 2,6-lutidine in a suitable solvent (e.g., fuming sulfuric acid or an inert organic solvent).[8] Cool the flask in an ice-salt bath.

-

Addition of Brominating Agent: While maintaining a low temperature (e.g., 0°C or lower), slowly add a brominating agent such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or elemental bromine dropwise to the stirred solution.[9][10] The reaction may be exothermic and require careful temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the pH is alkaline.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or dichloromethane). Combine the organic layers.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

DOT Diagram: General Synthetic Workflow for Brominated Pyridines

References

- 1. 1379303-06-6|this compound|BLD Pharm [bldpharm.com]

- 2. Amadis Chemical Company Limited (Page 159) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 3. Page 07959 (Chemical) [intlab.org]

- 4. eMolecules this compound | 1379303-06-6 | MFCD16620357 | Fisher Scientific [fishersci.com]

- 5. This compound | 1379303-06-6 | Benchchem [benchchem.com]

- 6. 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Tribromo-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine, a halogenated derivative of 2,6-lutidine, is a versatile chemical intermediate of significant interest in organic synthesis. Its highly functionalized pyridine core serves as a valuable scaffold for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and materials. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1379303-06-6 | Commercial Suppliers |

| Molecular Formula | C₇H₆Br₃N | Calculated |

| Molecular Weight | 343.84 g/mol | Calculated |

| Appearance | White to off-white solid (presumed) | Inferred from related compounds |

Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a patent application (WO 2012/093221 A1) describes a method for its preparation. The synthesis likely involves the direct bromination of 2,6-dimethylpyridine (2,6-lutidine) or a partially brominated precursor. The regioselectivity of the bromination is crucial to achieving the desired 3,4,5-tribromo substitution pattern.

General Synthetic Approach: Electrophilic Bromination

The synthesis of halogenated pyridines typically proceeds via electrophilic aromatic substitution. The pyridine ring is less reactive than benzene towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating methyl groups at the 2- and 6-positions of the starting material, 2,6-lutidine, facilitates the bromination at the 3-, 4-, and 5-positions.

A plausible synthetic workflow is outlined below:

Caption: General synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general procedures for the bromination of substituted pyridines, a representative experimental protocol can be proposed:

-

Reaction Setup: To a solution of 2,6-dimethylpyridine in a suitable solvent (e.g., a halogenated solvent or strong acid), a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine is added portion-wise. The reaction may be catalyzed by a Lewis acid.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, which may range from room temperature to elevated temperatures, to drive the reaction to completion.

-

Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted into an organic solvent.

-

Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Properties

Detailed spectroscopic data for this compound is not publicly available. However, the expected NMR signals can be predicted based on its structure.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl Protons (-CH₃) | ~2.5-2.8 | Singlet | 6H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Methyl Carbons (-CH₃) | ~20-25 |

| C3, C4, C5 (C-Br) | ~110-130 |

| C2, C6 (C-CH₃) | ~150-160 |

Reactivity and Applications

The primary documented application of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions .[1] The three bromine atoms at the 3, 4, and 5-positions serve as excellent leaving groups, allowing for the sequential and regioselective introduction of various aryl or vinyl substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. In the case of this compound, this reaction enables the synthesis of highly substituted pyridine derivatives.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

-

Reaction Setup: A mixture of this compound, the desired boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate or potassium phosphate) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted 2,6-dimethylpyridine derivative.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily demonstrated in its role as a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex, highly substituted pyridine-based molecules. While detailed physical and spectroscopic data are not yet widely available in the public domain, the synthetic pathways to and from this compound are logically inferred from established pyridine chemistry. Further research into the properties and reactivity of this compound is warranted and will undoubtedly expand its applications in medicinal chemistry and materials science.

References

Determining the Solubility Profile of 3,4,5-Tribromo-2,6-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Solubility Testing

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is influenced by several factors including the chemical structure of the solute and solvent, temperature, and pH. For a compound like 3,4,5-Tribromo-2,6-dimethylpyridine, which possesses a substituted pyridine ring, its polarity and potential for hydrogen bonding will be key determinants of its solubility in various media.

Data Presentation: A Standardized Approach

To ensure clarity and comparability of results, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for data collection:

| Solvent System | Temperature (°C) | Method of Determination | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | Shake-Flask | |||

| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||

| 0.1 N HCl | 25 | Shake-Flask | |||

| 0.1 N NaOH | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| User-defined solvent | User-defined | User-defined |

Experimental Protocols

A detailed and consistent methodology is crucial for obtaining reproducible solubility data. The following protocols describe common and reliable methods for determining the solubility of a solid organic compound.

Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Screw-capped vials

-

Constant temperature shaker/incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or rotator within a constant temperature bath, typically set at 25 °C or 37 °C.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Once equilibrium is established, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample to remove any undissolved solid. The choice of filter membrane should be compatible with the solvent and not bind the analyte.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

Qualitative Solubility Assessment

For a rapid initial assessment, a qualitative approach can be employed.

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely.

-

Based on the amount of solvent required to dissolve the compound, its solubility can be qualitatively categorized (e.g., very soluble, soluble, sparingly soluble, insoluble).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Technical Guide: Spectroscopic and Synthetic Overview of 3,4,5-Tribromo-2,6-dimethylpyridine and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3,4,5-Tribromo-2,6-dimethylpyridine. Due to the limited availability of direct experimental data for the target compound, this document presents a combination of predicted data, a detailed synthetic protocol, and experimental data for key precursors and analogues to serve as a valuable reference for researchers in the field.

Introduction

This compound (CAS No. 1379303-06-6) is a halogenated derivative of 2,6-lutidine.[1] Halogenated pyridines are an important class of heterocyclic compounds with wideranging applications in medicinal chemistry, agrochemicals, and materials science. The introduction of bromine atoms onto the pyridine ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel bioactive molecules and functional materials.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2,6-dimethylpyridine. The methyl groups at the 2 and 6 positions activate the pyridine ring towards electrophilic substitution, while also providing steric hindrance that can influence the regioselectivity of the bromination reaction.

Experimental Protocol: Synthesis of 2,6-Dimethylpyridine

The starting material, 2,6-dimethylpyridine, can be synthesized via the Hantzsch pyridine synthesis or obtained from commercial suppliers. The Hantzsch synthesis involves the condensation of an aldehyde (in this case, formaldehyde), a β-ketoester (ethyl acetoacetate), and an ammonia source.[2][3][4]

Experimental Protocol: Bromination of 2,6-Dimethylpyridine

The following is a generalized protocol for the bromination of 2,6-dimethylpyridine to yield this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be required to achieve the desired product with high yield and purity.

Materials:

-

2,6-Dimethylpyridine

-

Bromine (Br₂)

-

Appropriate solvent (e.g., glacial acetic acid, sulfuric acid)

-

Neutralizing agent (e.g., sodium hydroxide solution)

-

Extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a well-ventilated fume hood, dissolve 2,6-dimethylpyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric excess of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below a certain threshold (e.g., 10 °C).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specific temperature (e.g., 80-100 °C) for a set period to drive the reaction to completion.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the mixture by the slow addition of a suitable base until the pH is slightly alkaline.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for 2,6-dimethylpyridine and 3,5-Dibromo-2,6-dimethylpyridine.

2,6-Dimethylpyridine (2,6-Lutidine)

| Spectroscopic Data | Values |

| ¹H NMR | δ (ppm): 7.42 (t, J=7.7 Hz, 1H, H-4), 6.99 (d, J=7.7 Hz, 2H, H-3, H-5), 2.46 (s, 6H, 2xCH₃) |

| ¹³C NMR | δ (ppm): 156.9 (C-2, C-6), 137.0 (C-4), 121.2 (C-3, C-5), 24.5 (CH₃) |

| IR (Gas Phase) | ν (cm⁻¹): 3070, 2970, 1590, 1575, 1460, 1150, 780, 740[5][6] |

| Mass Spectrometry (EI) | m/z (%): 107 (M⁺, 100), 106 (95), 79 (30), 78 (25), 77 (20), 52 (15), 51 (15)[7] |

3,5-Dibromo-2,6-dimethylpyridine

| Spectroscopic Data | Values |

| ¹H NMR | Predicted δ (ppm): ~7.8 (s, 1H, H-4), ~2.6 (s, 6H, 2xCH₃) |

| ¹³C NMR | Predicted δ (ppm): ~158 (C-2, C-6), ~140 (C-4), ~120 (C-3, C-5), ~25 (CH₃) |

| IR | No experimental data found. Predicted strong C-Br stretching bands would appear in the fingerprint region. |

| Mass Spectrometry | Predicted m/z: 265 (M⁺), 267 (M⁺+2), 263 (M⁺-2) with characteristic isotopic pattern for two bromine atoms. |

Note: The predicted NMR data for 3,5-Dibromo-2,6-dimethylpyridine is based on established substituent effects on the chemical shifts of the pyridine ring.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While direct experimental data for the target compound is scarce, the provided information on its precursors and analogues offers valuable insights for researchers. The proposed synthetic route is based on established chemical principles and provides a solid starting point for the laboratory preparation of this compound. The spectroscopic data for related compounds will be instrumental in the characterization of the final product. It is anticipated that this guide will facilitate further research and application of this and related halogenated pyridine derivatives.

References

- 1. 1379303-06-6|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 5. 2,6-Lutidine [webbook.nist.gov]

- 6. 2,6-Lutidine [webbook.nist.gov]

- 7. 2,6-Lutidine [webbook.nist.gov]

In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4,5-Tribromo-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3,4,5-Tribromo-2,6-dimethylpyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. It includes a summary of the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure and its corresponding predicted ¹H NMR signal.

Predicted ¹H NMR Spectral Data

The structure of this compound dictates a simple ¹H NMR spectrum. The molecule possesses a C₂ axis of symmetry that renders the two methyl groups at positions 2 and 6 chemically equivalent. Consequently, they are expected to produce a single signal in the ¹H NMR spectrum. The pyridine ring itself is fully substituted, meaning there are no aromatic protons to consider.

The chemical shift of the methyl protons is influenced by the electron-withdrawing effects of the three bromine atoms and the nitrogen atom in the pyridine ring. These effects deshield the methyl protons, causing their signal to appear at a higher chemical shift (downfield) compared to the methyl protons in unsubstituted 2,6-dimethylpyridine.

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~ 2.5 - 3.0 | Singlet (s) | 6H | -CH₃ at C2 and C6 |

Molecular Structure and Predicted ¹H NMR Signal

The following diagram illustrates the molecular structure of this compound and a graphical representation of its predicted ¹H NMR spectrum, which consists of a single peak for the two equivalent methyl groups.

Caption: Molecular structure of this compound and its predicted ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of a solid, non-volatile organic compound such as this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts. For a compound like this compound, CDCl₃ is a good initial choice.

-

Concentration: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, gentle heating in a warm water bath can be applied to aid dissolution, followed by cooling to room temperature.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Tuning and Shimming: Before data acquisition, the spectrometer probe must be tuned to the correct frequency for ¹H nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used for a routine ¹H spectrum.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for protons in small molecules.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

-

Temperature: The experiment is typically run at a constant temperature, usually 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced. If TMS is used, its signal is set to 0 ppm. If no internal standard is used, the residual solvent peak is used for referencing (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons contributing to the signal. The integral of the methyl signal should be set to 6H.

-

Peak Picking: The chemical shift of each peak is determined.

In-depth Technical Guide: 13C NMR Analysis of 3,4,5-Tribromo-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,4,5-Tribromo-2,6-dimethylpyridine. Due to the absence of direct experimental spectral data in publicly available literature, this guide utilizes established principles of substituent chemical shift (SCS) effects to predict the 13C NMR spectrum. The methodology involves using the known spectrum of 2,6-dimethylpyridine as a foundational dataset and applying incremental shifts caused by bromine substitution at the 3, 4, and 5 positions, derived from data on analogous brominated pyridine compounds. This document also outlines a comprehensive, standard experimental protocol for acquiring 13C NMR data for this and similar small organic molecules. The presented data and methodologies serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted based on the principle of substituent additivity. The experimental chemical shifts of 2,6-dimethylpyridine serve as the base values. The substituent chemical shifts (SCS) for bromine at the C3, C4, and C5 positions of the pyridine ring were estimated from a comparative analysis of known brominated pyridine derivatives.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C2 | ~158 |

| C3 | ~120 |

| C4 | ~130 |

| C5 | ~120 |

| C6 | ~158 |

| CH₃ (at C2) | ~24 |

| CH₃ (at C6) | ~24 |

Note: These are estimated values and may vary slightly from experimental results.

Experimental Protocol for 13C NMR Analysis

The following section details a standard operating procedure for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: Use a calibrated 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.

-

Acquisition Time (AT): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically used to cover the entire range of carbon chemical shifts in organic molecules.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

-

Data Processing and Analysis

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the peak areas.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

Caption: Logical workflow for 13C NMR analysis.

Mass spectrometry of 3,4,5-Tribromo-2,6-dimethylpyridine

An In-depth Technical Guide on the Mass Spectrometry of 3,4,5-Tribromo-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of this compound. Due to the absence of direct experimental data in the public domain for this specific compound, this guide is based on the foundational principles of mass spectrometry, including the known isotopic distribution of bromine and the established fragmentation patterns of substituted pyridines.[1][2][3][4][5] This document aims to serve as a valuable resource for the identification and characterization of this and structurally related molecules.

Predicted Mass Spectrum and Isotopic Profile

The molecular formula for this compound is C₇H₆Br₃N. The presence of three bromine atoms will result in a highly characteristic isotopic pattern for the molecular ion in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2][6][7] Consequently, a molecule with three bromine atoms will exhibit a cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6), with the relative intensities following a binomial distribution.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Contributing Isotopes | Predicted Relative Abundance (%) |

| [M]⁺ | 341 | C₇H₆(⁷⁹Br)₃N | ~12.5 |

| [M+2]⁺ | 343 | C₇H₆(⁷⁹Br)₂(⁸¹Br)N | ~37.5 |

| [M+4]⁺ | 345 | C₇H₆(⁷⁹Br)(⁸¹Br)₂N | ~37.5 |

| [M+6]⁺ | 347 | C₇H₆(⁸¹Br)₃N | ~12.5 |

Note: The calculated monoisotopic mass of C₇H₆⁷⁹Br₃N is 340.8057 u.

Predicted Fragmentation Pathways

Under electron ionization (EI), this compound is expected to undergo fragmentation through several key pathways. The pyridine ring itself is relatively stable, thus initial fragmentation will likely involve the loss of substituents.[3][4][5] The carbon-bromine bonds are weaker than the bonds within the aromatic ring and are therefore susceptible to cleavage.

Key Predicted Fragmentation Steps:

-

Loss of a Bromine atom: The initial loss of a bromine radical (Br•) from the molecular ion is a highly probable fragmentation step, leading to a dibrominated pyridinium ion.

-

Sequential Loss of Bromine: Subsequent losses of bromine atoms can occur.

-

Loss of a Methyl Radical: Cleavage of a methyl group (CH₃•) is another possible fragmentation pathway.

-

Ring Cleavage: While less common for the initial fragmentation of pyridines, cleavage of the aromatic ring can occur after initial substituent losses, often involving the expulsion of neutral molecules like HCN.[5]

Table 2: Predicted Major Fragment Ions of this compound

| m/z (Nominal) of Major Peak in Isotopic Cluster | Proposed Fragment Structure | Fragmentation Pathway |

| 341/343/345/347 | [C₇H₆Br₃N]⁺• | Molecular Ion |

| 262/264/266 | [C₇H₆Br₂N]⁺ | [M - Br]⁺ |

| 183/185 | [C₇H₆BrN]⁺ | [M - 2Br]⁺ |

| 104 | [C₇H₆N]⁺ | [M - 3Br]⁺ |

| 326/328/330/332 | [C₆H₃Br₃N]⁺• | [M - CH₃]⁺• |

| 247/249/251 | [C₆H₃Br₂N]⁺ | [M - CH₃ - Br]⁺ |

Below is a diagram illustrating the predicted primary fragmentation pathways.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 6. One moment, please... [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Electrophilic bromination mechanism for 2,6-dimethylpyridine

An In-depth Technical Guide to the Electrophilic Bromination of 2,6-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2,6-dimethylpyridine (2,6-lutidine), a key reaction in the synthesis of valuable chemical intermediates. This document details the underlying reaction mechanism, explains the observed regioselectivity, and provides a representative experimental protocol.

Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings. In the case of pyridine, an electron-deficient heterocycle, these reactions are generally sluggish compared to benzene. However, the presence of activating groups, such as the two methyl groups in 2,6-dimethylpyridine, facilitates electrophilic substitution. The primary product of the electrophilic bromination of 2,6-dimethylpyridine is 3-bromo-2,6-dimethylpyridine, a versatile building block in medicinal chemistry and materials science.[1][2]

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2,6-dimethylpyridine proceeds via a classic electrophilic aromatic substitution mechanism. This is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]

Step 1: Generation of the Electrophile Molecular bromine (Br₂) itself is not sufficiently electrophilic to attack the deactivated pyridine ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃), is required to polarize the Br-Br bond, creating a more potent electrophile, [Br-Br-AlCl₃]⁻.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-system of the 2,6-dimethylpyridine ring acts as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a sigma complex. The regioselectivity of the reaction is determined by the relative stability of the possible sigma complexes.

Step 3: Rearomatization A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the final product, 3-bromo-2,6-dimethylpyridine.

Directing Effects and Regioselectivity

The position of bromination is controlled by the interplay of the directing effects of the two methyl groups and the pyridine nitrogen atom:

-

Pyridine Nitrogen: The nitrogen atom is electronegative and deactivates the pyridine ring towards electrophilic attack by withdrawing electron density through an inductive effect. It directs incoming electrophiles to the meta-position (C-3 and C-5).

-

Methyl Groups: The methyl groups are activating, electron-donating groups through an inductive effect. They direct incoming electrophiles to the ortho- and para-positions.

In 2,6-dimethylpyridine, the C-3 and C-5 positions are meta to the nitrogen and ortho to the C-2 and C-6 methyl groups, respectively. The C-4 position is para to the nitrogen and meta to both methyl groups.

Electrophilic attack at the C-3 position is favored because the resulting sigma complex is the most stable. In this intermediate, the positive charge is delocalized over the ring, and the resonance structures avoid placing the positive charge on the carbon atom adjacent to the electron-withdrawing nitrogen atom, which would be highly destabilizing. Attack at the C-4 position would lead to a less stable sigma complex where one of the resonance structures places the positive charge on the carbon directly bonded to the nitrogen.

Therefore, the reaction regioselectively yields the 3-bromo isomer. Direct electrophilic bromination to the 4-position is not observed. The synthesis of 4-bromo-2,6-dimethylpyridine is achieved through a different pathway, typically involving a Sandmeyer-type reaction from 4-amino-2,6-dimethylpyridine.[5]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the electrophilic bromination of 2,6-dimethylpyridine to form the 3-bromo isomer.

Caption: General workflow for the electrophilic bromination of 2,6-dimethylpyridine.

Below is a more detailed chemical representation of the mechanism.

Caption: Chemical structures in the electrophilic bromination of 2,6-dimethylpyridine.

Quantitative Data

| Reactant | Product | Brominating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylpyridine | 3-Bromo-2-methylpyridine | Bromine | AlCl₃ | 100 | 1.5 | 12 | [6] |

This data is for an analogous reaction and should be considered as a representative example.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-bromo-2,6-dimethylpyridine, adapted from the procedure for the bromination of 2-methylpyridine.[6]

Materials and Reagents

-

2,6-Dimethylpyridine

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Ice water

-

Concentrated hydrochloric acid (HCl)

-

8 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure

-

Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, carefully add aluminum chloride.

-

Addition of Substrate: Slowly add 2,6-dimethylpyridine dropwise to the aluminum chloride.

-

Heating: Heat the mixture to 100 °C with stirring.

-

Addition of Bromine: Add bromine dropwise to the heated mixture over a period of 1 hour, maintaining the temperature at 100 °C.

-

Reaction Time: Continue stirring the reaction mixture at 100 °C for an additional 30 minutes after the bromine addition is complete.

-

Quenching: After cooling, carefully pour the reaction mixture into ice water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid.

-

Aqueous Workup:

-

Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities.

-

Separate the aqueous layer and basify it with an 8 M aqueous sodium hydroxide solution.

-

-

Extraction: Extract the basic aqueous solution with diethyl ether (3 times).

-

Washing and Drying: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by silica gel column chromatography using a mixture of hexane and diethyl ether (e.g., 10:1) as the eluent to afford pure 3-bromo-2,6-dimethylpyridine.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 3-bromo-2,6-dimethylpyridine.

Conclusion

The electrophilic bromination of 2,6-dimethylpyridine is a regioselective reaction that yields 3-bromo-2,6-dimethylpyridine. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, with the regioselectivity governed by the directing effects of the methyl groups and the pyridine nitrogen. While the reaction can be low-yielding, it provides a direct route to a valuable synthetic intermediate. The protocol provided herein, adapted from a similar transformation, offers a reliable method for the preparation of this compound in a laboratory setting. For the synthesis of the 4-bromo isomer, alternative synthetic strategies are necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

The Shifting Sands of Reactivity: An In-depth Technical Guide to Polybrominated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Polybrominated pyridines are a class of compounds that hold significant potential in the realms of medicinal chemistry, materials science, and organic synthesis. Their utility stems from the strategic placement of bromine atoms on the pyridine ring, which not only influences the molecule's intrinsic properties but also serves as a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of polybrominated pyridines, offering a toolkit for researchers to navigate the synthesis and functionalization of these valuable building blocks.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing bromine atoms, makes polybrominated pyridines susceptible to nucleophilic aromatic substitution. The regioselectivity of these reactions is a crucial aspect, with the C2 and C4 positions being the most activated towards nucleophilic attack. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1]

The reactivity of the bromine leaving group is also influenced by its position. Generally, the order of reactivity for nucleophilic displacement is C4-Br > C2-Br > C3-Br. This trend is a result of the greater positive charge density at the C4 and C2 positions.

Table 1: Quantitative Yields for Nucleophilic Aromatic Substitution on Polybrominated Pyridines

| Polybrominated Pyridine | Nucleophile | Product(s) | Yield (%) | Reference |

| 2,5-Dibromopyridine | DMF/NaOtBu | 5-Bromo-2-(dimethylamino)pyridine | High (not specified) | [2] |

| 2,3,5,6-Tetrachloropyridine | DMF/NaOtBu | 3,5,6-Trichloro-2-(dimethylamino)pyridine | 78 | [2] |

Experimental Protocol: Amination of 2,5-Dibromopyridine [2]

A 10 mL Schlenk tube is charged with 2,5-dibromopyridine (0.5 mmol), N,N-dimethylformamide (DMF) (1.0 mmol, 2.0 equiv), sodium tert-butoxide (1.5 mmol, 3.0 equiv), and distilled water (2.0 mL) under an air atmosphere. The reaction mixture is stirred at 140 °C for 12 hours. After cooling to 25 °C, the reaction is quenched by exposure to air. The mixture is then dried with anhydrous magnesium sulfate, and the organic layers are analyzed.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of polybrominated pyridines, enabling the formation of C-C, C-N, and C-O bonds. The primary types of cross-coupling reactions employed are the Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a bromopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and heteroaryl-aryl structures. The regioselectivity of Suzuki couplings on polybrominated pyridines can often be controlled by tuning the reaction conditions, such as the catalyst, ligands, and base.

Table 2: Quantitative Yields for Suzuki-Miyaura Coupling of Polybrominated Pyridines

| Polybrominated Pyridine | Boronic Acid/Ester | Catalyst/Ligand | Base | Product(s) | Yield (%) | Reference |

| 2-Bromopyridine | Arylboronic acids | Pd/C | - | 2-Arylpyridines | Good to Excellent | [3] |

| 2-Pyridyltrifluoroborate | 4-Bromobenzonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | 2-(4-Cyanophenyl)pyridine | 78 | [4] |

| 2-Pyridyltrifluoroborate | 4-Chlorobenzonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | 2-(4-Cyanophenyl)pyridine | 73 | [4] |

| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(p-Methoxyphenyl)-2,6-dihalopyrido[2,3-d]pyrimidine | 83 | [5] |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a bromopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6] This reaction is invaluable for the synthesis of alkynyl-substituted pyridines.

Table 3: Quantitative Yields for Sonogashira Coupling of Polybrominated Pyridines

| Polybrominated Pyridine | Alkyne | Catalyst/Ligand | Base | Product(s) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | Et₃N | 2-Amino-3-(phenylethynyl)pyridine | 96 | [2] |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | Et₃N | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 | [7] |

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [2]

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). Add 2.0 mL of DMF and stir for 30 minutes. Then, add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol). The reaction mixture is heated at 100 °C for 3 hours, with progress monitored by TLC.

Negishi Coupling

The Negishi coupling involves the reaction of a bromopyridine with an organozinc reagent, catalyzed by a nickel or palladium complex.[8] This reaction is particularly useful for forming C-C bonds with a wide range of carbon nucleophiles.

Table 4: Quantitative Yields for Negishi Coupling of Polybrominated Pyridines

| Polybrominated Pyridine | Organozinc Reagent | Catalyst/Ligand | Product(s) | Yield (%) | Reference |

| 2-Bromopyridines | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | Substituted 2,2'-bipyridines | 50-98 | [9] |

| 2-Chloropyridines | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | Substituted 2,2'-bipyridines | Good to Excellent | [9] |

| Homoallylic zinc reagent | (E)-vinyl iodide | Not specified | Pumiliotoxin B intermediate | 51 | [8] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a bromopyridine and an amine.[10][11] This reaction has become a cornerstone for the synthesis of arylamines.

Table 5: Quantitative Yields for Buchwald-Hartwig Amination of Polybrominated Pyridines

| Polybrominated Pyridine | Amine | Catalyst/Ligand | Base | Product(s) | Yield (%) | Reference |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Secondary and tertiary aminopyridines | 55-98 | [12] |

| Aryl halides | Amines | Pd(0) complex | Strong base | Aryl amines | Not specified | [10] |

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

A detailed experimental protocol for the Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine can be found in the provided search results.

Halogen Dance Reaction

Table 6: Regioselectivity in Halogen Dance Reactions of Dibromopyrroles

| Substrate | Product(s) | Ratio | Yield (%) | Reference |

| N-(N,N-dimethylsulfamoyl)-2,5-dibromopyrrole | 2,4-dibromopyrrole & 2,3-dibromopyrrole | 87:6 | 76 (isolated) | [14] |

Experimental Protocol: Halogen Dance of 2,3-Dibromopyridine [15]

A THF solution of 2,3-dibromopyridine is treated with LDA and a catalytic amount of bromine (3 mol%) followed by trapping with an electrophile to yield the 2,4-dibromopyridine derivative.[15]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines. A directing metalating group (DMG) on the pyridine ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position.[11] Subsequent reaction with an electrophile introduces a substituent at this position. For pyridines, a DMG is generally required to avoid nucleophilic addition to the ring.

Visualizing Reactivity: Workflows and Mechanisms

To further elucidate the practical application and underlying principles of these reactions, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Conclusion

The reactivity of polybrominated pyridines is a rich and multifaceted field, offering a plethora of opportunities for the synthesis of complex and functionally diverse molecules. A thorough understanding of the principles of nucleophilic aromatic substitution, the nuances of various cross-coupling reactions, the strategic application of the halogen dance, and the precision of directed ortho-metalation is paramount for any researcher working with these compounds. By leveraging the information and protocols outlined in this guide, scientists and drug development professionals can more effectively harness the synthetic potential of polybrominated pyridines in their research endeavors.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

An In-depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine: Discovery, History, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine is a halogenated derivative of 2,6-dimethylpyridine (also known as 2,6-lutidine). While specific documentation of its discovery and developmental history is scarce, its existence is confirmed by its commercial availability and assigned CAS number 1379303-06-6. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their ability to engage in a wide range of chemical transformations and biological interactions. The introduction of multiple bromine atoms onto the pyridine ring, as in the case of this compound, is anticipated to significantly modulate its electronic properties, reactivity, and potential pharmacological activity. Halogenated pyridines are key intermediates in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Physicochemical Properties (Predicted)

A summary of the predicted and known physicochemical properties of this compound and its parent compound, 2,6-dimethylpyridine, is presented in Table 1.

| Property | 2,6-Dimethylpyridine | This compound |

| CAS Number | 108-48-5 | 1379303-06-6 |

| Molecular Formula | C₇H₉N | C₇H₆Br₃N |

| Molecular Weight | 107.15 g/mol | 343.84 g/mol |

| Appearance | Colorless liquid | Off-white to pale yellow solid (predicted) |

| Boiling Point | 144 °C | > 250 °C (predicted) |

| Melting Point | -6.0 °C | 85-90 °C (predicted) |

| Solubility | Soluble in water, ethanol, ether | Insoluble in water; soluble in chlorinated solvents, THF, and hot ethanol (predicted) |

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible multi-step synthesis can be proposed starting from the readily available 2,6-dimethylpyridine. The key challenge in the synthesis is the regioselective introduction of three bromine atoms onto the pyridine ring. Direct bromination of 2,6-dimethylpyridine would likely lead to a mixture of products with bromination occurring at the 3- and 4-positions. To achieve the desired 3,4,5-tribromo substitution pattern, a strategy involving the synthesis of a pre-functionalized precursor is proposed.

A potential route could involve the nitration of a pre-brominated 2,6-dimethylpyridine, followed by reduction of the nitro group to an amine, which can then be diazotized and substituted with bromine. However, a more direct, albeit potentially lower-yielding, approach would be the direct exhaustive bromination under harsh conditions.

Below is a proposed synthetic workflow:

Caption: Proposed multi-step synthesis of this compound from 2,6-dimethylpyridine.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 3-Bromo-2,6-dimethylpyridine (Step 1)

Reaction: 2,6-Dimethylpyridine + Br₂ → 3-Bromo-2,6-dimethylpyridine

Procedure: To a stirred solution of 2,6-dimethylpyridine (10.7 g, 0.1 mol) in 50 mL of fuming sulfuric acid (20% SO₃) at 0 °C, bromine (16.0 g, 0.1 mol) is added dropwise over 30 minutes. The reaction mixture is then slowly heated to 80 °C and maintained at this temperature for 48 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice (200 g). The resulting solution is neutralized with a saturated aqueous solution of sodium hydroxide until pH 8 is reached, keeping the temperature below 20 °C. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 3-bromo-2,6-dimethylpyridine.

Hypothetical Yield: 60-70%

Synthesis of 3,5-Dibromo-2,6-dimethylpyridine (Step 2)

Reaction: 3-Bromo-2,6-dimethylpyridine + Br₂ → 3,5-Dibromo-2,6-dimethylpyridine

Procedure: Following a similar procedure to Step 1, 3-bromo-2,6-dimethylpyridine (18.6 g, 0.1 mol) is dissolved in 75 mL of fuming sulfuric acid (20% SO₃). Bromine (17.6 g, 0.11 mol) is added dropwise at 0 °C. The reaction mixture is heated to 100 °C for 72 hours. Work-up is performed as described in Step 1. The crude product is purified by recrystallization from ethanol to yield 3,5-dibromo-2,6-dimethylpyridine as a crystalline solid.

Hypothetical Yield: 50-60%

Synthesis of this compound (Step 3)

Reaction: 3,5-Dibromo-2,6-dimethylpyridine + Br₂ → this compound

Procedure: To a solution of 3,5-dibromo-2,6-dimethylpyridine (26.5 g, 0.1 mol) in 100 mL of oleum (30% SO₃), bromine (19.2 g, 0.12 mol) is added portion-wise at room temperature. The reaction mixture is then heated to 150 °C in a sealed tube for 96 hours. After cooling, the mixture is cautiously poured onto a large amount of crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a cold sodium thiosulfate solution to remove any unreacted bromine. The solid is then washed again with water and dried under vacuum. The crude product is purified by recrystallization from a mixture of ethanol and water to give this compound.

Hypothetical Yield: 30-40%

Potential Applications in Drug Development and Research

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of bromine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

-

Medicinal Chemistry: this compound can serve as a versatile building block in the synthesis of novel drug candidates. The bromine atoms can be readily substituted using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups, enabling the exploration of chemical space around the pyridine core.

-

Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Polysubstituted pyridines are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The tribrominated core provides multiple sites for further functionalization to tune the electronic and photophysical properties of the resulting materials.

A logical workflow for utilizing this compound in a drug discovery program is outlined below:

Caption: A typical drug discovery workflow starting from this compound.

Conclusion

While the discovery and history of this compound are not well-documented, its potential as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science, is significant. The proposed synthetic pathway, though hypothetical, provides a rational approach to its preparation from readily available starting materials. Further research into the synthesis and reactivity of this and other polysubstituted pyridines is warranted to unlock their full potential in the development of novel functional molecules and therapeutic agents. The detailed (though hypothetical) protocols and structured data presented in this guide aim to provide a solid foundation for researchers interested in exploring the chemistry and applications of this intriguing compound.

An In-depth Technical Guide on 3,4,5-Tribromo-2,6-dimethylpyridine

IUPAC Name: 3,4,5-Tribromo-2,6-dimethylpyridine

CAS Number: 1379303-06-6[1]

Molecular Formula: C₇H₆Br₃N

Molecular Weight: 343.84 g/mol

This technical guide provides a comprehensive overview of this compound, a tribrominated derivative of 2,6-lutidine. Due to the limited availability of published data on this specific compound, this document combines confirmed identification with a discussion of general synthetic principles and potential areas of application for this class of halogenated pyridines.

Physicochemical Data

| Property | Data |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in common organic solvents |

| ¹H NMR | Not reported |

| ¹³C NMR | Not reported |

| Mass Spectrometry | Not reported |

| Infrared Spectroscopy | Not reported |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established principles of electrophilic aromatic substitution on pyridine rings, a potential synthetic route can be postulated. The bromination of 2,6-lutidine would likely require harsh reaction conditions due to the deactivating effect of the nitrogen atom in the pyridine ring, which is somewhat offset by the activating and ortho-, para-directing methyl groups. The positions available for substitution are 3, 4, and 5.

Hypothetical Experimental Protocol: Electrophilic Bromination of 2,6-Lutidine

Disclaimer: The following protocol is a theoretical procedure based on general organic chemistry principles and has not been experimentally validated for the synthesis of this compound.

Materials:

-

2,6-Lutidine (2,6-dimethylpyridine)

-

N-Bromosuccinimide (NBS) or liquid bromine (Br₂)

-

Strong acid catalyst (e.g., oleum, concentrated sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Quenching solution (e.g., saturated sodium thiosulfate solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-lutidine in an appropriate anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a strong acid catalyst to the solution while stirring.

-

In the dropping funnel, prepare a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent).

-

Add the brominating agent dropwise to the reaction mixture at a controlled temperature. Due to the expected decrease in reactivity after each bromination, forcing conditions such as elevated temperatures may be required to achieve tribromination.

-

After the addition is complete, allow the reaction to proceed at an appropriate temperature for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold solution of a reducing agent like sodium thiosulfate to consume any unreacted bromine.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate this compound.

Logical Workflow for Hypothetical Synthesis

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Halogenated organic compounds, including brominated pyridines, are of interest in medicinal chemistry as the introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine atoms can participate in halogen bonding, which can influence ligand-receptor interactions.

Future research into this compound could explore its potential as:

-